molecular formula C18H22N2O2S B5844783 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea

Cat. No.: B5844783
M. Wt: 330.4 g/mol
InChI Key: UNOPWMANURUBEG-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two aromatic rings, one with dimethoxy substituents and the other with a methyl group, connected through an ethyl chain and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The aromatic rings can undergo reduction reactions, leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiourea moiety allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrimidine-2,4,6-trione

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea is unique due to its specific combination of functional groups and structural features. The presence of both dimethoxy and methyl substituents on the aromatic rings, along with the thiourea linkage, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-4-7-15(8-5-13)20-18(23)19-11-10-14-6-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOPWMANURUBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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